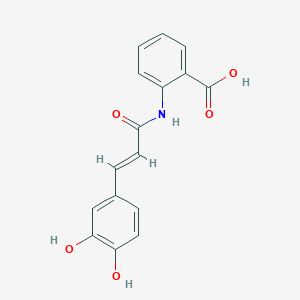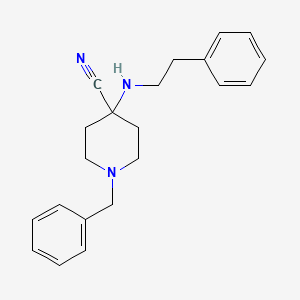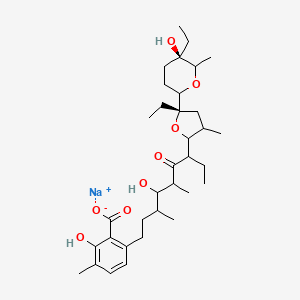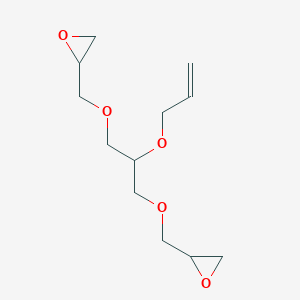
Avenanthramide 1c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avenanthramide 1c is a phenolic alkaloid primarily found in oats (Avena sativa). . This compound has garnered significant interest due to its potential health benefits and applications in various fields, including medicine and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Avenanthramide 1c can be synthesized through the reaction of hydroxycinnamic acids with anthranilic acid derivatives. The process typically involves the use of hydroxycinnamoyl-CoA and hydroxyanthranilate as substrates, catalyzed by the enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat kernels. The extraction process includes grinding the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Avenanthramide 1c undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
Avenanthramide 1c has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phenolic alkaloids and their reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its antimicrobial properties.
Wirkmechanismus
Avenanthramide 1c exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) . Additionally, this compound modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, leading to increased neuronal survival and reduced oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Avenanthramide 1c is unique among avenanthramides due to its specific molecular structure and biological activity. Similar compounds include:
Avenanthramide 2c: Another phenolic alkaloid found in oats with similar antioxidant properties.
Avenanthramide 2f: Known for its anti-inflammatory effects but less stable at higher temperatures compared to this compound.
Cinnamoyl anilines: Synthetic analogues of avenanthramides that exhibit strong antioxidant properties.
This compound stands out due to its stability and potent biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
116764-16-0 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-6+ |
InChI-Schlüssel |
LLPIRWBXMYKFQM-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)


![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)

![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)

![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
